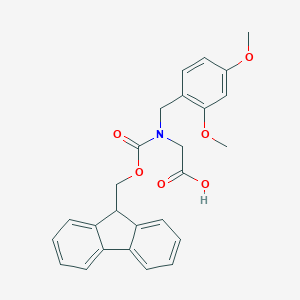

Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH

Descripción

Significance of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) in Modern Chemical Biology

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has become the dominant strategy for synthesizing peptides in both academic research and industrial applications semanticscholar.orgnih.govresearchgate.net. Its widespread adoption is attributed to its mild reaction conditions, ease of automation, and the orthogonality of its protecting group strategy, which allows for selective removal of protecting groups without affecting others nih.govaltabioscience.comfrontiersin.orgthermofisher.comfrontiersin.org. This methodology enables the efficient and rapid assembly of peptide chains, facilitating access to a vast array of peptide sequences and modified peptides that are crucial for understanding biological processes, developing therapeutics, and creating biomaterials semanticscholar.orgnih.gov. The ability to synthesize peptides with post-translational modifications, such as phosphorylation and glycosylation, which are often sensitive to harsher conditions like those used in Boc-based SPPS, further underscores the significance of Fmoc SPPS in chemical biology semanticscholar.orgnih.gov. The commercial availability of high-quality Fmoc-protected amino acids at competitive prices, driven by the large-scale production of therapeutic peptides, has also contributed to its accessibility and broad application semanticscholar.orgnih.gov.

Overview of Protecting Group Strategies in Peptide Synthesis

Peptide synthesis relies on a sophisticated system of protecting groups to mask reactive functional groups on amino acids, preventing them from participating in unintended reactions during peptide chain elongation altabioscience.comthermofisher.comiris-biotech.dejocpr.com. The primary goal is to ensure that the amino group of one amino acid reacts exclusively with the carboxyl group of another, forming the desired peptide bond. Protecting groups are broadly categorized into temporary and permanent groups. Temporary protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group for the α-amino terminus, are removed after each coupling step to allow the addition of the next amino acid thermofisher.comiris-biotech.depeptide.combachem.com. Permanent protecting groups, or side-chain protecting groups, are designed to remain intact throughout the synthesis and are removed only during the final cleavage of the peptide from the solid support altabioscience.comthermofisher.comiris-biotech.de.

An ideal protecting group strategy is "orthogonal," meaning that each type of protecting group can be removed selectively under different chemical conditions without affecting the others altabioscience.comiris-biotech.dejocpr.compeptide.combiosynth.com. The most common orthogonal combination in Fmoc SPPS is the Fmoc/tert-butyl (tBu) strategy, where Fmoc is base-labile and tBu is acid-labile altabioscience.comfrontiersin.orgiris-biotech.debiosynth.comresearchgate.net. This orthogonality is crucial for the precise synthesis of complex peptides, allowing for selective modifications or the creation of specific linkages, such as disulfide bonds iris-biotech.depeptide.com.

Historical Context of Backbone Amide Protection in SPPS

While protecting the α-amino and side-chain functionalities is standard, the peptide backbone itself, specifically the amide bond, can also be a site of unwanted reactivity, particularly in challenging sequences. Historically, the focus of protection strategies was primarily on the N-terminus and side chains peptide.comsigmaaldrich.com. However, issues such as peptide aggregation, slow coupling kinetics, and side reactions like aspartimide formation, especially in sequences containing aspartic acid, became significant challenges in SPPS nih.govsigmaaldrich.compeptide.comfrontiersin.org.

Rationale for the Development of Fmoc-(Dmb)Gly-OH

The development of Fmoc-(Dmb)Gly-OH was driven by the need for enhanced strategies to manage challenging peptide sequences and prevent specific side reactions during Fmoc-based SPPS nih.govpeptide.comresearchgate.netiris-biotech.debachem.comsigmaaldrich.compeptide.compeptide.comalfa-chemistry.com. The 2,4-dimethoxybenzyl (Dmb) group, when incorporated onto the backbone amide nitrogen of glycine (B1666218), serves as a protective moiety that can disrupt the hydrogen bonding within the peptide backbone peptide.comresearchgate.netbachem.compeptide.com. This disruption leads to improved solubility and reduced aggregation of the growing peptide chain, facilitating faster and more predictable coupling and deprotection reactions, especially in long or hydrophobic sequences peptide.comresearchgate.netsigmaaldrich.compeptide.comalfa-chemistry.com.

A key rationale for the Dmb group's utility lies in its ability to prevent aspartimide formation, a common and problematic side reaction that occurs when an aspartic acid residue is followed by a glycine residue (Asp-Gly sequence) nih.govpeptide.comiris-biotech.deresearchgate.net. The Dmb group, when attached to the glycine backbone, effectively masks the amide nitrogen, thereby sterically hindering the cyclization process that leads to aspartimide formation peptide.comiris-biotech.deresearchgate.net. Furthermore, the Dmb group is acid-labile and is typically removed during the standard trifluoroacetic acid (TFA) cleavage step at the end of the synthesis, maintaining orthogonality with the Fmoc group iris-biotech.debachem.comalfa-chemistry.com. The commercial availability of Fmoc-(Dmb)Gly-OH and related dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH simplifies the introduction of this beneficial protection strategy into SPPS protocols nih.govresearchgate.netiris-biotech.deresearchgate.netalfa-chemistry.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDQSTVPYKMCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444217 | |

| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166881-42-1 | |

| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc Dmb Gly Oh

Established Protocols for the Preparation of Fmoc-(Dmb)Gly-OH

Established protocols for the synthesis of Fmoc-(Dmb)Gly-OH often begin with the preparation of the N-(2,4-dimethoxybenzyl)glycine precursor. A common route involves the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with glycine (B1666218) ethyl ester, followed by hydrolysis of the ester to yield N-(2,4-dimethoxybenzyl)glycine rsc.org. Subsequently, this intermediate is reacted with an Fmoc-introducing reagent.

One such protocol involves the hydrolysis of ethyl 2-((2,4-dimethoxybenzyl)amino)acetate using 1M NaOH in dioxane, followed by the addition of Fmoc-OSu in dioxane. After overnight stirring, the solvent is removed, and water is added. Acidification to a neutral pH with citric acid precipitates the product rsc.org.

For large-scale preparation, efficiency and yield are paramount. While specific large-scale protocols for Fmoc-(Dmb)Gly-OH are not extensively detailed in all cited literature, general strategies for Fmoc-amino acid synthesis are applicable. These often involve optimizing reaction concentrations, reagent addition rates, and work-up procedures to maximize throughput and minimize waste. For instance, a large-scale preparation of Fmoc-(Dmb)Gly-OH was developed based on existing literature procedures, yielding 6.0 g with a 74% yield over two steps rsc.org. General large-scale Fmoc-amino acid preparations have been reported to achieve yields of 90-95% with purities greater than 95% acs.orgacs.org.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity of Fmoc-(Dmb)Gly-OH. Key parameters include the choice of solvent, base, temperature, and reaction time.

The selection of solvent systems significantly impacts the solubility of reactants, reaction rates, and the purity of the final product. Common solvents used in Fmoc protection reactions include dioxane, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and mixtures thereof, often in combination with aqueous bases rsc.orgaltabioscience.comscispace.comunifi.it.

Dioxane/Water Mixtures: A widely used system for Fmoc protection involves dioxane mixed with water, often with a base like NaOH or NaHCO₃. This system facilitates the solubility of both the amino acid precursor and the Fmoc-introducing reagent rsc.org.

DMF: Dimethylformamide (DMF) is another prevalent solvent in peptide chemistry, known for its excellent solvating properties for Fmoc-amino acids and resins altabioscience.comunifi.itcreative-peptides.comrsc.org. While DMF is effective, its use is increasingly scrutinized due to environmental and health concerns, prompting research into greener alternatives unifi.it.

Acetonitrile (B52724)/Water Mixtures: Acetonitrile in combination with water can also be employed, often with additives like formic acid for HPLC analysis scispace.comgoogle.com.

The choice of solvent can influence the precipitation of intermediates or products, affecting isolation efficiency and purity. For example, in some Fmoc-amino acid syntheses, using bicarbonate bases in aqueous dioxane or acetonitrile can lead to precipitation of Fmoc-amino acid salts, entraining poorly soluble reagents and slowing the reaction, which is undesirable for large-scale work acs.org.

Temperature and reaction time are critical for ensuring complete conversion while minimizing degradation or side reactions. Fmoc protection reactions are typically performed at room temperature or slightly elevated temperatures. For instance, the reaction of Fmoc-OSu with the amino acid precursor in dioxane/water is often carried out overnight at room temperature rsc.org.

Optimizing reaction time is essential. While prolonged reaction times can ensure complete conversion, they may also increase the risk of epimerization or degradation of sensitive functional groups. Conversely, insufficient reaction time can lead to incomplete conversion and lower yields. For general Fmoc protection, reaction times can range from a few hours to overnight, depending on the specific substrates and conditions rsc.orgaltabioscience.comscispace.com.

Purification Techniques for Fmoc-(Dmb)Gly-OH

After synthesis, Fmoc-(Dmb)Gly-OH typically requires purification to remove unreacted starting materials, by-products, and residual reagents. Common purification methods include extraction, precipitation, and chromatography.

Silica gel column chromatography is a standard technique for purifying Fmoc-protected amino acids, including Fmoc-(Dmb)Gly-OH rsc.orgscispace.comrsc.orgscienceopen.com. This method separates compounds based on their polarity.

Stationary Phase: Silica gel (e.g., Silica Gel 60, 230-400 mesh) is commonly used rsc.orgscispace.comrsc.org.

Mobile Phase: Eluent systems typically consist of mixtures of organic solvents. For Fmoc-(Dmb)Gly-OH, common eluents include:

Dichloromethane (DCM) and methanol (B129727) mixtures (e.g., DCM/MeOH 9:1) rsc.org.

Ethyl acetate (B1210297) (EtOAc) and hexane (B92381) mixtures (e.g., EtOAc/Hexane 1:1 or 1:3) scispace.comscienceopen.com.

Dichloromethane and ethyl acetate mixtures rsc.org.

The choice of solvent gradient is optimized to achieve good separation between the desired product and impurities. After chromatography, fractions containing the pure product are collected, and the solvent is evaporated to yield Fmoc-(Dmb)Gly-OH.

Applications of Fmoc Dmb Gly Oh in Complex Peptide Synthesis Research

Mitigation of Aggregation Phenomena in Solid--Phase Peptide Synthesis

During SPPS, growing peptide chains, particularly those with hydrophobic residues, can fold into stable secondary structures like β-sheets. These structures can then associate with one another through intermolecular hydrogen bonds, leading to on-resin aggregation. This aggregation can physically block reactive sites, leading to incomplete acylation (coupling) and deprotection reactions, which results in lower yields and the generation of deletion sequences that are difficult to purify from the final product. Fmoc-(Dmb)Gly-OH is strategically employed to disrupt this process.

The primary mechanism by which Fmoc-(Dmb)Gly-OH prevents aggregation is through steric hindrance provided by the 2,4-dimethoxybenzyl (Dmb) group. peptide.compeptide.compeptide.com This bulky substituent is attached to the amide nitrogen of the glycine (B1666218) backbone. iris-biotech.deiris-biotech.de In a growing peptide chain, the amide nitrogens and carbonyl oxygens are responsible for the hydrogen bonds that stabilize secondary structures and lead to interchain association. peptide.compeptide.com By replacing the small hydrogen atom on the glycine amide with the large Dmb group, the potential for this hydrogen bonding is eliminated at that position. peptide.comnih.gov The steric bulk of the Dmb group physically disrupts the formation of organized secondary structures, such as β-sheets, preventing the peptide chains from packing closely together. nih.govmerckmillipore.com This keeps the growing peptide chains solvated and accessible for subsequent chemical steps in the synthesis. merckmillipore.comresearchgate.net The Dmb group is considered a temporary protecting group, as it is stable throughout the Fmoc-based synthesis cycles but is readily cleaved under the standard final trifluoroacetic acid (TFA) treatment, regenerating the native glycine residue in the final peptide. iris-biotech.deiris-biotech.desigmaaldrich.com

The synthesis of hydrophobic peptides, such as transmembrane domains and amyloidogenic sequences, is notoriously difficult due to their high propensity for aggregation. sigmaaldrich.comsigmaaldrich.com These peptides often contain a high frequency of residues like Alanine, Valine, and Isoleucine, and also Glycine. sigmaaldrich.comsigmaaldrich.com The incorporation of Fmoc-(Dmb)Gly-OH at strategic locations within these sequences has proven to be a highly effective method for overcoming these synthetic challenges. peptide.comsigmaaldrich.com For example, the use of Dmb-protected glycine was instrumental in the successful synthesis of peptides related to nucleolin and was crucial for preparing a 64-residue transmembrane peptide in high purity. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com

Amyloidogenic peptides, such as the amyloid-beta (Aβ) peptide associated with Alzheimer's disease, are classic examples where aggregation severely hampers synthesis. peptide.compeptide.com The introduction of backbone-protected amino acids like (Dmb)Gly disrupts the intermolecular hydrogen bonding that leads to aggregation, significantly improving the yield and purity of these difficult-to-synthesize peptides. peptide.compeptide.com

Table 1: Impact of Dmb-Glycine on the Synthesis of Aggregation-Prone Peptides

| Peptide Type | Challenge | Role of Fmoc-(Dmb)Gly-OH | Outcome |

| Hydrophobic Peptides | High tendency to aggregate due to nonpolar side chains, leading to poor solvation and incomplete reactions. sigmaaldrich.comsigmaaldrich.com | The Dmb group disrupts interchain hydrogen bonding, improving solubility and accessibility of the growing peptide chain. peptide.comiris-biotech.de | Enhanced reaction rates, higher yields, and improved purity of the crude product. peptide.commerckmillipore.com |

| Amyloidogenic Peptides (e.g., Aβ) | Strong propensity to form β-sheet structures, causing severe on-resin aggregation and failed synthesis. peptide.compeptide.com | Strategically inserted (Dmb)Gly acts as a "structure-breaker," preventing the formation of stable secondary structures. nih.govmerckmillipore.com | Enables the successful synthesis of peptides that are otherwise difficult to obtain with conventional methods. peptide.comsigmaaldrich.com |

| Gly-Gly Motifs | Sequences containing repeating Gly-Gly motifs are often problematic due to aggregation and formation of closely-eluting by-products. sigmaaldrich.comsigmaaldrich.com | Using a pre-formed Fmoc-Gly-(Dmb)Gly-OH dipeptide prevents aggregation and simplifies purification. sigmaaldrich.comsigmaaldrich.com | Improved synthetic efficiency and purity for peptides related to proteins like nucleolin. sigmaaldrich.comsigmaaldrich.com |

By preventing the formation of aggregated, inaccessible structures on the solid support, the incorporation of a (Dmb)Gly residue leads to significant improvements in the kinetics of both the acylation (coupling) and Fmoc-deprotection steps. merckmillipore.comresearchgate.netsigmaaldrich.comsigmaaldrich.com When peptide chains are aggregated, the terminal amine required for the next coupling step may be buried within the aggregated mass, slowing down or preventing the reaction. Similarly, the Fmoc group can become inaccessible to the deprotection reagent (typically piperidine). The disruption of aggregation by the Dmb group ensures that the N-terminus of the growing peptide chain remains exposed and well-solvated, resulting in faster and more predictable reaction kinetics. researchgate.netalfa-chemistry.comsigmaaldrich.com This leads to higher coupling efficiency, more complete Fmoc removal, and ultimately, a crude peptide product with higher purity and fewer deletion-related impurities. peptide.compeptide.commerckmillipore.com

Prevention of Aspartimide Formation

Aspartimide formation is a major intramolecular side reaction in Fmoc-SPPS, particularly when an aspartic acid (Asp) residue is followed by a sterically unhindered amino acid, most notably glycine (Gly). iris-biotech.dechemrxiv.org During the piperidine-mediated Fmoc deprotection steps, the exposed backbone amide nitrogen of the residue following Asp can attack the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This intermediate can then reopen to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer, and both can undergo racemization, leading to a complex mixture of impurities that are difficult to separate. iris-biotech.de

The use of Fmoc-(Dmb)Gly-OH, or more commonly a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, is a highly effective strategy to completely prevent aspartimide formation. iris-biotech.deresearchgate.netsigmaaldrich.comvulcanchem.com The mechanism of suppression is direct and steric. The bulky 2,4-dimethoxybenzyl (Dmb) group is attached to the nitrogen atom of the glycine immediately following the aspartic acid residue. iris-biotech.deissuu.com This modification converts the secondary amine of the peptide bond into a tertiary amine, which has two key effects. vulcanchem.combiotage.com First, it removes the nucleophilic hydrogen from the amide nitrogen, and second, the sheer size of the Dmb group sterically shields the nitrogen atom. peptide.com This steric hindrance makes it conformationally impossible for the glycine's backbone nitrogen to approach and attack the aspartic acid's side-chain carbonyl group, thereby blocking the initial cyclization step required for aspartimide formation. peptide.combiotage.comresearchgate.net This protection is maintained throughout the synthesis and is cleanly removed during the final TFA cleavage, yielding the native Asp-Gly sequence without aspartimide-related byproducts. iris-biotech.deissuu.com

The Asp-Gly dipeptide sequence is the most susceptible motif for aspartimide formation due to the flexibility and lack of steric hindrance of the glycine residue. researchgate.netchemrxiv.org Therefore, the application of Dmb protection is most critical and widely recommended for peptides containing this specific sequence. peptide.comresearchgate.netissuu.com The standard approach involves using the commercially available dipeptide building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.deresearchgate.netsigmaaldrich.com Incorporating this dipeptide in a single coupling step introduces both the Asp and the protected Gly, ensuring complete suppression of the side reaction. vulcanchem.comsigmaaldrich.com Research has consistently shown that this method completely inhibits aspartimide formation during Fmoc-SPPS for Asp-Gly motifs. sigmaaldrich.comvulcanchem.com While it is possible to couple Fmoc-(Dmb)Gly-OH to a resin-bound Asp residue, the use of the pre-formed dipeptide is generally preferred as it circumvents the potentially difficult coupling onto the sterically hindered secondary amine of the (Dmb)Gly residue. nih.govchemrxiv.org

Table 2: Comparison of Synthesis Strategies for Asp-Gly Sequences

| Synthesis Strategy | Reagents Used | Aspartimide Formation | Purity of Crude Peptide | Key Consideration |

| Standard Method | Fmoc-Asp(OtBu)-OH, then Fmoc-Gly-OH | High propensity, can lead to significant by-product formation (e.g., >40% impurities in some models). nih.gov | Low to moderate, requires extensive purification. | Prone to failure for sequences with multiple Asp-Gly sites or under extended base treatment. |

| Dmb-Protected Method | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely prevented. sigmaaldrich.comvulcanchem.comsigmaaldrich.com | High, minimal aspartimide-related impurities. | The Dmb group is cleaved during final TFA deprotection to yield the native peptide. iris-biotech.deissuu.com |

| Monomer Addition | Fmoc-Asp(OtBu)-OH, then Fmoc-(Dmb)Gly-OH | Prevented. iris-biotech.dechemrxiv.org | High. | Coupling Fmoc-Asp onto the (Dmb)Gly-resin can be sterically hindered and may require optimized coupling conditions. nih.govchemrxiv.orgbiotage.com |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Fmoc-(Dmb)Gly-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-(2,4-dimethoxybenzyl)-glycine |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | N-α-Fmoc-β-O-t-butyl-L-aspartyl-N-α-(2,4-dimethoxybenzyl)-glycine |

| Fmoc-Gly-OH | N-(9-Fluorenylmethoxycarbonyl)glycine |

| Fmoc-Asp(OtBu)-OH | N-α-Fmoc-L-aspartic acid β-tert-butyl ester |

| Aβ | Amyloid-beta |

| TFA | Trifluoroacetic acid |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium |

| DIPEA | N,N-Diisopropylethylamine |

| DIPCDI | N,N'-Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole (B1436442) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| OtBu | tert-butyl ester |

Comparison with Other Aspartimide Prevention Strategies

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, especially in sequences containing Asp-Gly motifs. This intramolecular cyclization leads to impurities that are difficult to separate from the target peptide. While several strategies exist to mitigate this issue, the use of Fmoc-(Dmb)Gly-OH and related dipeptides offers distinct advantages.

One common approach to reduce aspartimide formation is modifying the Fmoc-removal conditions, such as adding hydroxybenzotriazole (HOBt) to the piperidine (B6355638) solution or using a weaker base like piperazine. biotage.com However, these methods only reduce, rather than eliminate, the problem. Another strategy involves using sterically bulky protecting groups on the aspartic acid side chain, but their effectiveness can be sequence-dependent. iris-biotech.deresearchgate.net

Backbone protection, through reagents like Fmoc-(Dmb)Gly-OH, is the only strategy reported to completely prevent aspartimide formation. nih.govresearchgate.net The Dmb group converts the secondary amide nitrogen to a tertiary amine, removing the reactive site for cyclization. biotage.com This approach is often compared to the use of pseudoproline dipeptides and 2-hydroxy-4-methoxybenzyl (Hmb) protection.

Pseudoproline Dipeptides: These are effective at disrupting peptide aggregation and can reduce aspartimide formation. iris-biotech.depeptide.com However, their application is limited to sequences containing serine or threonine residues. researchgate.net Fmoc-(Dmb)Gly-OH dipeptides offer a similar aggregation-disrupting benefit but can be used in glycine-containing sequences, which are common in many peptides. sigmaaldrich.com

Hmb Backbone Protection: The Hmb group functions similarly to the Dmb group in preventing aspartimide formation. peptide.com A key difference lies in the acylation of the subsequent amino acid. With Hmb, acylation occurs at the 2-hydroxy position, followed by an intramolecular transfer, which can be advantageous. nih.gov However, a significant drawback of the Hmb derivative is the potential for the formation of cyclic lactones during the activation step, a side reaction that is not observed with the Dmb-protected dipeptide. glpbio.com Furthermore, coupling the amino acid following an Hmb-protected residue can be challenging. researchgate.net

The following table provides a comparative overview of these strategies:

| Strategy | Mechanism | Advantages | Limitations |

| Fmoc-(Dmb)Gly-OH | Backbone amide protection | Completely prevents aspartimide formation; disrupts aggregation. nih.govresearchgate.netvulcanchem.com | Can be more expensive than standard amino acids. google.comchemrxiv.org |

| Pseudoproline Dipeptides | Introduces a kink in the peptide backbone | Disrupts aggregation; can reduce aspartimide formation. iris-biotech.depeptide.com | Limited to sequences containing serine or threonine. researchgate.net |

| Hmb Protection | Backbone amide protection | Prevents aspartimide formation; facilitates subsequent acylation. nih.govpeptide.com | Potential for cyclic lactone formation; difficult subsequent couplings. researchgate.netglpbio.com |

| Modified Deprotection | Use of additives (e.g., HOBt) or weaker bases | Reduces aspartimide formation. biotage.com | Does not completely eliminate the side reaction. biotage.com |

Facilitating Synthesis of Challenging Peptide Sequences

The properties of Fmoc-(Dmb)Gly-OH make it particularly valuable for the synthesis of peptide sequences that are notoriously difficult to produce due to their primary structure.

The synthesis of long peptides (typically over 50 residues) and those with hydrophobic sequences is often hampered by severe aggregation of the growing peptide chain. nih.govsigmaaldrich.com The use of Fmoc-(Dmb)Gly-OH and other Dmb-dipeptides can significantly mitigate these issues. peptide.com By periodically inserting these "kink-inducing" units, the secondary structures that lead to aggregation are disrupted, allowing for more efficient synthesis. peptide.com Research has shown that incorporating Dmb-protected glycine can lead to improved yields and purity for long or otherwise difficult peptide sequences. peptide.com For instance, a 64-residue transmembrane peptide was successfully synthesized in high purity using a similar backbone protection strategy. sigmaaldrich.com

Bacteriocins are a class of ribosomally synthesized antimicrobial peptides with potential applications in food preservation and medicine. researchgate.net Their chemical synthesis can be challenging, but it offers advantages for producing modified versions with improved properties. researchgate.net In the synthesis of class II bacteriocins, which can be aggregation-prone, Fmoc-Gly-(Dmb)Gly-OH has been used to prevent aggregation during peptide chain elongation. nih.govfrontiersin.orgfrontiersin.org For example, in the synthesis of a fragment of a class IIa bacteriocin, this dipeptide was incorporated at two different positions (17/18 and 23/24) to facilitate the successful assembly of the peptide chain. nih.govfrontiersin.org

Utility in Peptides Requiring Post-Synthesis Modification

The chemical stability of the protecting groups used in peptide synthesis is crucial, especially when post-synthesis modifications are planned.

For peptides that require modifications such as acylation or phosphorylation after the main chain has been assembled, the choice of protecting groups is critical to avoid unwanted side reactions. The Dmb group is advantageous in this context when compared to the Hmb group. Because the Dmb group lacks a hydroxyl functionality, it is not susceptible to undesired acylation or phosphorylation, which can occur with the Hmb group. sigmaaldrich.com This makes (Dmb)Gly a preferred choice for applications where these post-synthesis modifications are necessary. sigmaaldrich.com The Fmoc/tBu synthesis strategy, which is compatible with Dmb protection, is generally preferred for creating modified peptides, as many important post-translational modifications like phosphorylation are not stable under the harsh cleavage conditions of Boc-based synthesis. nih.govsemanticscholar.org

Comparative Studies and Advanced Strategies Involving Fmoc Dmb Gly Oh

Comparison with Analogous Protecting Groups

The use of backbone amide protecting groups on glycine (B1666218) residues is a well-established strategy to improve peptide synthesis. These groups disrupt secondary structure formation, thereby preventing aggregation and enhancing solubility. Fmoc-(Dmb)Gly-OH is compared here with other commonly used derivatives, such as those employing the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4,6-trimethoxybenzyl (Tmob) groups, as well as pseudoproline dipeptides.

N-Hmb Derivatives (e.g., Fmoc-(Hmb)Gly-OH)

The 2,4-dimethoxybenzyl (Dmb) group in Fmoc-(Dmb)Gly-OH and the 2-hydroxy-4-methoxybenzyl (Hmb) group in Fmoc-(Hmb)Gly-OH are both benzyl-type protecting groups that modify the glycine backbone. They function by disrupting the normal peptide backbone hydrogen bonding, which is a primary cause of aggregation during solid-phase peptide synthesis (SPPS) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.com. This disruption leads to improved synthetic efficiency, characterized by faster and more predictable acylation and deprotection reactions, ultimately resulting in higher yields and purities of the synthesized peptides sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com.

While both Dmb and Hmb derivatives offer similar benefits in preventing aggregation, Dmb-protected compounds present distinct advantages. Specifically, Dmb derivatives are less prone to forming cyclic lactones during coupling reactions, a side reaction that can occur with Hmb-protected amino acids and reduce the yield of the desired peptide vulcanchem.compeptide.com. Although coupling to the Dmb-protected glycine residue can be sterically hindered, this challenge is often circumvented by using pre-formed dipeptide building blocks peptide.comnih.gov.

Both Dmb and Hmb derivatives are also effective in preventing aspartimide formation, a problematic side reaction that occurs with aspartic acid residues, particularly in Asp-Gly sequences sigmaaldrich.comsigmaaldrich.comvulcanchem.compeptide.combiotage.com. The Dmb group achieves this by converting the secondary amine of the glycine backbone to a tertiary amine, thereby eliminating the reactive lone pair of electrons responsible for cyclization vulcanchem.combiotage.com.

Table 1: Comparison of Backbone Amide Protecting Groups for Glycine

| Feature | Fmoc-(Dmb)Gly-OH (2,4-Dimethoxybenzyl) | Fmoc-(Hmb)Gly-OH (2-Hydroxy-4-methoxybenzyl) | Fmoc-(Tmob)Gly-OH (2,4,6-Trimethoxybenzyl) |

| Mechanism of Action | Disrupts secondary structure, prevents aggregation, enhances solubility sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.com | Disrupts secondary structure, prevents aggregation, enhances solubility sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com | Disrupts secondary structure, prevents aggregation, enhances solubility sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comiris-biotech.deiris-biotech.de |

| Aggregation Prevention | Highly effective sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.compeptide.com | Highly effective sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com | Effective sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comiris-biotech.deiris-biotech.de |

| Aspartimide Prevention | Complete prevention vulcanchem.combiotage.com | Prevents formation sigmaaldrich.comsigmaaldrich.comvulcanchem.compeptide.com | Not explicitly detailed in provided sources for this specific comparison. |

| Coupling Efficiency | Can be difficult due to steric hindrance peptide.comnih.gov | Can be difficult peptide.comnih.gov | Not explicitly detailed for this specific comparison. |

| Side Reactions | Prevents cyclic lactone formation vulcanchem.compeptide.com | Can form cyclic lactones during activation vulcanchem.compeptide.com | Not explicitly detailed for this specific comparison. |

| Application Scope | Broadly applicable to Gly-containing sequences sigmaaldrich.com | Broadly applicable to Gly-containing sequences sigmaaldrich.com | Used for challenging hydrophobic peptides sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |

Pseudoproline Dipeptides

Pseudoproline dipeptides are synthetic dipeptides that incorporate a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring. These structures mimic the conformational effects of proline, imposing a "kink" in the peptide backbone that favors cis-amide bond formation chempep.comsigmaaldrich.comiris-biotech.de. This conformational disruption effectively inhibits the formation of β-sheet aggregates, thereby enhancing peptide solubility and synthetic efficiency, similar to Dmb and Hmb derivatives sigmaaldrich.comiris-biotech.dechempep.comsigmaaldrich.comiris-biotech.de.

While pseudoproline dipeptides are highly effective, their application is typically limited to sequences containing serine (Ser), threonine (Thr), or cysteine (Cys) residues, as these are the amino acids from which they are derived chempep.comiris-biotech.de. In contrast, Dmb and Hmb derivatives, when incorporated as modified glycines, can be used in a wider range of peptide sequences containing glycine. Furthermore, Dmb and Hmb derivatives can be incorporated as individual amino acid units, offering greater flexibility than dipeptide units sigmaaldrich.com.

(Tmob)Gly Derivatives

Similar to Dmb and Hmb, the 2,4,6-trimethoxybenzyl (Tmob) group is also employed as a backbone amide protecting group for glycine. Tmob-Gly derivatives have been utilized in the synthesis of challenging peptides, including a 64-residue transmembrane peptide, achieving remarkable purity sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com. These derivatives also aid in preventing aggregation and increasing peptide solubility during SPPS iris-biotech.deiris-biotech.de.

Use as a Monomeric Building Block vs. Dipeptide Building Blocks

The strategy of using modified amino acid building blocks can involve either incorporating the modified amino acid as a monomer or utilizing pre-synthesized dipeptide building blocks.

Fmoc-Gly-(Dmb)Gly-OH Dipeptide

Fmoc-Gly-(Dmb)Gly-OH is a dipeptide building block that offers significant advantages, particularly for synthesizing peptides containing the Gly-Gly motif, which are notoriously prone to aggregation and difficult to purify sigmaaldrich.compeptide.comsigmaaldrich.comavantorsciences.comscientificlabs.iesigmaaldrich.compeptide.com. By incorporating this dipeptide, researchers can introduce two amino acids in a single coupling step, thereby avoiding the challenging acylation of the Dmb-protected glycine residue, which can occur when using Fmoc-(Dmb)Gly-OH as a monomer sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich.comavantorsciences.compeptide.com. This approach leads to improved coupling efficiency, faster reaction kinetics, and enhanced yields and purities sigmaaldrich.compeptide.comsigmaaldrich.comavantorsciences.comscientificlabs.iepeptide.com. The Dmb group is efficiently removed during standard TFA-mediated cleavage from the resin peptide.comavantorsciences.comscientificlabs.ie.

Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is particularly critical for the synthesis of peptides containing the Asp-Gly sequence. This motif is highly susceptible to aspartimide formation, a side reaction that generates mass-neutral, difficult-to-resolve rearranged products vulcanchem.combiotage.com. The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH completely prevents this side reaction by protecting the backbone amide of the glycine residue, thereby converting the reactive secondary amine into a tertiary amine vulcanchem.combiotage.com. This strategy is considered the standard method for incorporating Asp-Gly sequences, offering complete suppression of aspartimide formation, unlike some other methods vulcanchem.compeptide.comnih.govbiotage.com. Compared to the Hmb analogue, the Dmb-protected dipeptide avoids the formation of cyclic lactones vulcanchem.com. The Dmb group is removed under standard TFA cleavage conditions vulcanchem.com.

Table 2: Monomeric vs. Dipeptide Building Blocks in SPPS

| Feature | Monomeric Building Block (e.g., Fmoc-(Dmb)Gly-OH) | Dipeptide Building Block (e.g., Fmoc-Gly-(Dmb)Gly-OH, Fmoc-Asp(OtBu)-(Dmb)Gly-OH) |

| Advantages | Can be incorporated individually. | Introduces two amino acids in one step; avoids difficult acylation of (Dmb)Gly; improves coupling efficiency and kinetics sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich.comavantorsciences.compeptide.com. |

| Challenges | Coupling to the Dmb-protected glycine can be difficult due to steric hindrance peptide.comnih.gov. | Higher cost compared to monomers biotage.comgoogle.comgoogle.com. |

| Specific Applications | General use for Gly-containing sequences. | Fmoc-Gly-(Dmb)Gly-OH: Gly-Gly sequences, nucleolin peptides sigmaaldrich.comavantorsciences.com.Fmoc-Asp(OtBu)-(Dmb)Gly-OH: Asp-Gly sequences, preventing aspartimide formation sigmaaldrich.comsigmaaldrich.comvulcanchem.compeptide.combiotage.com. |

| Mechanism | Backbone protection disrupts aggregation and secondary structure sigmaaldrich.comsigmaaldrich.comalfa-chemistry.compeptide.com. | Same mechanism as monomers, plus benefits of introducing two residues at once sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich.comavantorsciences.compeptide.com. |

Compound List

Fmoc-(Dmb)Gly-OH

Fmoc-(Hmb)Gly-OH

Fmoc-(Tmob)Gly-OH

Pseudoproline Dipeptides

Fmoc-Gly-(Dmb)Gly-OH

Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Fmoc-Gly-OH

Fmoc-Asp(OtBu)-OH

Mechanistic Investigations and Advanced Characterization of Fmoc Dmb Gly Oh Interactions

Conformational Analysis and Steric Hindrance Effects

The efficacy of Fmoc-(Dmb)Gly-OH in improving peptide synthesis is largely attributable to the conformational constraints and steric effects imposed by the 2,4-dimethoxybenzyl (Dmb) group. Attached to the backbone amide nitrogen, the Dmb group serves as a bulky substituent that physically disrupts the formation of the intermolecular hydrogen bonds responsible for the aggregation of growing peptide chains. peptide.compeptide.compeptide.com This aggregation is a primary cause of synthetic failure, leading to poor yields and difficult purifications. By replacing an amide hydrogen, the Dmb group effectively breaks the regular hydrogen-bonding patterns that promote the formation of secondary structures like β-sheets, which are often implicated in aggregation. peptide.compeptide.com

The steric bulk of the Dmb group also plays a direct role in preventing unwanted side reactions. For instance, in the synthesis of a C-terminal-Dbz H4 peptide, the incorporation of the C-terminal glycine (B1666218) as Fmoc-(Dmb)Gly-OH significantly reduced the formation of a fully branched side product. nih.gov The dimethoxybenzyl-protected amine provided sufficient steric hindrance to prevent the extraneous acylation of a nearby reactive site. nih.gov However, this steric bulk is a double-edged sword; while beneficial for preventing aggregation and side reactions, it can also make the acylation of the Dmb-protected secondary amine itself kinetically challenging. peptide.comresearchgate.net This necessitates careful selection of coupling reagents and conditions to ensure efficient incorporation.

Role of Dmb in Deprotonation and Amide Backbone Modification

The Dmb group functions as a temporary protecting group for the amide backbone nitrogen. iris-biotech.de This modification is the key to its utility in SPPS. By substituting the amide proton, the Dmb group alters the fundamental properties of the peptide backbone at that position, converting a secondary amide into a tertiary amide. This modification physically obstructs the hydrogen bond donation crucial for the self-assembly of peptide chains into aggregates. peptide.compeptide.com

Beyond preventing general aggregation, this backbone protection is highly effective in inhibiting specific base-promoted side reactions. One of the most significant of these is aspartimide formation, which frequently occurs in sequences containing an Asp-Gly motif. researchgate.net The Dmb group, when incorporated at the glycine residue, sterically blocks the cyclization pathway that leads to the formation of the aspartimide intermediate. peptide.com The use of building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard strategy to suppress this problematic side reaction. peptide.com The Dmb group remains stable throughout the cycles of Fmoc deprotection and coupling and is cleanly removed under the final acidic cleavage conditions, typically with trifluoroacetic acid (TFA), to yield the native peptide sequence. peptide.compeptide.comiris-biotech.de

Kinetics of Acylation and Deprotection Reactions

The introduction of the Dmb group has a profound and multifaceted impact on reaction kinetics during SPPS. By preventing peptide chain aggregation, the use of Fmoc-(Dmb)Gly-OH leads to faster and more predictable acylation and deprotection reactions for the subsequent amino acids in the sequence. sigmaaldrich.com This is because aggregation can render the N-terminus of the growing peptide inaccessible, slowing down or completely inhibiting subsequent chemical steps. The disruption of secondary structures ensures that the reactive sites remain solvated and accessible, resulting in improved reaction rates and higher yields of the desired product. peptide.com

However, the kinetics of the acylation step directly involving the Dmb-modified glycine can be sluggish due to the steric hindrance around the secondary amine. peptide.comresearchgate.net Despite this challenge, standard coupling protocols are generally effective. iris-biotech.de The choice of activating agent is critical for achieving efficient coupling without side reactions.

Table 1: Coupling Reagents Used for Fmoc-(Dmb)Gly-OH and Related Dipeptides

| Coupling Reagent | Additive/Base | Reference |

|---|---|---|

| PyBOP | NMM / DIPEA | rsc.orgalfa-chemistry.com |

| HATU | NMM / DIEA | nih.goviris-biotech.de |

| DIC | HOBt | iris-biotech.dealfa-chemistry.com |

The deprotection of the Dmb group itself is not performed in a separate step during the synthesis. Instead, it is concurrently removed during the final cleavage of the peptide from the solid support using strong acid, most commonly TFA. peptide.com

Spectroscopic Studies (e.g., NMR, CD) of Peptide Intermediates

Spectroscopic techniques are essential for characterizing peptide intermediates and confirming the mechanistic role of the Dmb group. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful in this context.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the successful incorporation of the Fmoc-(Dmb)Gly-OH unit into the peptide chain. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. Specific resonances for the aromatic protons of the Dmb group and the methylene (B1212753) protons adjacent to the modified nitrogen can confirm its presence and covalent attachment. Two-dimensional NMR techniques, such as COSY and TOCSY, can be employed to assign all proton resonances of the peptide intermediate, while NOESY can provide insights into the local conformation and proximity of different parts of the molecule, including the orientation of the bulky Dmb group relative to the peptide backbone. scienceopen.com

Circular Dichroism (CD) spectroscopy is the most widely used method for determining the secondary structure of peptides. nih.gov In the context of Dmb-modified peptides, CD is invaluable for demonstrating the "structure-breaking" effect of the backbone protection. By analyzing the CD spectrum of a growing peptide chain, researchers can quantify the extent of secondary structure formation. It is expected that a peptide containing a (Dmb)Gly residue would show a reduced signal for β-sheet structures when compared to its unmodified analogue under conditions that would normally promote aggregation. This provides direct evidence that the Dmb group effectively disrupts the ordered structures that precede aggregation. semanticscholar.org For example, CD studies on related peptides have been used to determine the percentage of α-helical structure, demonstrating the technique's sensitivity to conformational changes induced by backbone modifications. nih.govsemanticscholar.org

Applications and Impact in Medicinal Chemistry and Biochemistry Research

Design and Synthesis of Bioactive Peptides

The primary application of Fmoc-(Dmb)Gly-OH is to enhance the efficiency of synthesizing complex, glycine-containing bioactive peptides. sigmaaldrich.com These peptides are molecules that can interact with and modulate biological targets, making them significant as both therapeutic agents and research tools. chemimpex.com The incorporation of the Dmb group prevents aggregation during chain assembly, a critical issue that can otherwise halt synthesis or lead to impure products. sigmaaldrich.comsigmaaldrich.com This enables the reliable construction of "difficult" peptide sequences that are prone to aggregation. peptide.com

By facilitating the creation of high-purity, complex peptides, Fmoc-(Dmb)Gly-OH plays a crucial role in the design of novel peptide-based therapeutics. chemimpex.comchemimpex.com The ability to reliably synthesize challenging sequences allows researchers to create a wider range of potential therapeutic agents designed to target specific biological pathways. chemimpex.com This is particularly important for developing peptides with improved efficacy and reduced side effects compared to traditional small-molecule drugs. chemimpex.comnetascientific.comchemimpex.com The Dmb group is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage step, regenerating the native glycine (B1666218) residue in the final therapeutic peptide. peptide.comalfa-chemistry.com

In oncology and immunology, Fmoc-(Dmb)Gly-OH is used to synthesize peptides that serve as vital research tools. chemimpex.com For instance, it has been employed in the synthesis of peptides for cancer immunotherapy research, such as antigenic peptides derived from tumor-associated antigens. ub.edu A notable example includes the synthesis of K-Ras protein fragments containing a G12D mutation, which are associated with pancreatic ductal adenocarcinoma. ub.edu In this context, using Fmoc-(Dmb)Gly-OH was critical to minimize the formation of aspartimide, a common side reaction when an aspartic acid residue is followed by glycine, ensuring the integrity of the synthesized antigen. ub.edu

Furthermore, the derivative was found to be essential for the efficient synthesis of peptides from the glycine/arginine-rich (GAR) domain of human nucleolin, a protein implicated in cancer pathogenesis. sigmaaldrich.comiris-biotech.de The ability to generate these specific peptide sequences allows for the creation of diverse peptide libraries and probes for studying disease mechanisms and identifying new biomarkers. chemimpex.comchemimpex.com

Development of Peptide-Based Drugs and Biologics

The utility of Fmoc-(Dmb)Gly-OH extends directly to the development pipeline of peptide-based drugs and biologics. chemimpex.comchemimpex.com As a key building block, it enables the efficient and reliable assembly of peptides that are being investigated as active pharmaceutical ingredients (APIs). chemimpex.com

The use of Fmoc-(Dmb)Gly-OH is a key strategy for optimizing the quality of peptide drug candidates. chemimpex.com The prevention of aggregation during synthesis leads to significantly improved solubility and purity of the crude peptide product. merckmillipore.comchemimpex.com A major challenge in peptide synthesis is the formation of aspartimide impurities in sequences containing an Asp-Gly motif, which can compromise the stability and biological activity of the final product. researchgate.netnih.gov Fmoc-(Dmb)Gly-OH, or the related dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a powerful tool to completely suppress this side reaction. sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.gov By ensuring the correct chemical structure and high purity, this building block helps researchers to obtain more reliable data from biological assays, thereby aiding the optimization of a drug candidate's efficacy and stability profile. chemimpex.com

Bioconjugation Strategies

Peptides synthesized using Fmoc-(Dmb)Gly-OH are frequently utilized in bioconjugation, the process of linking a peptide to another molecule to create a more complex and functional system. chemimpex.comnetascientific.comchemimpex.com

A significant application of bioconjugation is the development of targeted drug delivery systems. chemimpex.comchemimpex.com Bioactive peptides, created using tools like Fmoc-(Dmb)Gly-OH, can act as targeting ligands. netascientific.com When these peptides are conjugated to drug carriers such as liposomes or nanoparticles, they can direct the therapeutic payload to specific cells or tissues, such as tumors. chemimpex.commdpi.com This enhances the specificity of the treatment and can reduce off-target side effects. netascientific.comchemimpex.com For example, peptides synthesized for pancreatic cancer research were designed for formulation into nanoparticles to create a potential nanovaccine, demonstrating a direct link between the synthesis enabled by Fmoc-(Dmb)Gly-OH and the development of advanced drug delivery platforms. ub.edu

Research Findings Summary

| Research Area | Peptide Target/Model | Role of Fmoc-(Dmb)Gly-OH | Application/Impact | Citation(s) |

| Oncology / Immunology | K-Ras (G12D) antigenic peptides | Introduced a Gly residue while preventing aspartimide formation in a critical Asp-Gly sequence. | Synthesis of antigens for a therapeutic nanovaccine formulation against pancreatic cancer. | ub.edu |

| Oncology Research | Human Nucleolin (GAR domain) | Essential for the efficient synthesis of glycine-rich peptides. | Enabled the study of peptides related to nucleolin, a protein overexpressed in cancer. | sigmaaldrich.comiris-biotech.de |

| General Peptide Synthesis | Difficult/Aggregating sequences | Prevents peptide chain aggregation by disrupting backbone hydrogen bonding. | Improves yield, purity, and solubility of crude peptides, enabling synthesis of complex molecules. | sigmaaldrich.compeptide.commerckmillipore.com |

| Drug Development | Peptides with Asp-Gly sequences | Prevents a major side reaction (aspartimide formation). | Enhances stability and purity of peptide drug candidates containing this common motif. | sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.gov |

Diagnostic Agent Development

The development of diagnostic agents often relies on the creation of specific peptide probes that can bind to disease biomarkers. chemimpex.com Fmoc-(Dmb)Gly-OH and related Dmb-containing dipeptides are utilized in the synthesis of these peptide-based diagnostic tools. netascientific.comchemimpex.com The incorporation of the Dmb group can enhance the accuracy of diagnostic assays that depend on specific peptide interactions. netascientific.comchemimpex.com For instance, peptide microarrays, which are used in various diagnostic applications, can be produced using Fmoc-protected amino acids. The ability to create custom peptide sequences with high purity is crucial for developing probes that can effectively target and identify biomarkers for various diseases. chemimpex.com

Peptide Libraries for High-Throughput Screening

High-throughput screening (HTS) is a critical process in drug discovery, allowing for the rapid testing of large numbers of compounds. Peptide libraries, which are large collections of diverse peptides, are a key component of HTS. The use of Fmoc-(Dmb)Gly-OH and similar Dmb-dipeptides facilitates the efficient synthesis of these libraries. chemimpex.comsigmaaldrich.com

The primary function of the Dmb group in this context is to prevent the aggregation of peptide chains during solid-phase peptide synthesis (SPPS). sigmaaldrich.comsmolecule.compeptide.com Aggregation is a common problem that can significantly lower the yield and purity of the desired peptides. smolecule.com By disrupting the interchain hydrogen bonding that leads to aggregation, the Dmb group ensures a more efficient and predictable synthesis process. sigmaaldrich.compeptide.comsigmaaldrich.com This ultimately leads to the creation of high-quality peptide libraries essential for identifying new therapeutic leads.

The table below summarizes the key dipeptides containing the Dmb group that are instrumental in the synthesis of peptide libraries.

| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Key Application in Peptide Libraries |

| Fmoc-Ala-(Dmb)Gly-OH | C30H32N2O7 | 532.59 | Synthesis of hydrophobic and amyloidogenic peptides. sigmaaldrich.com |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | C35H39N3O9S | Not applicable | Prevention of aspartimide formation in Asp-Gly sequences. sigmaaldrich.comnih.gov |

| Fmoc-Gly-(Dmb)Gly-OH | C28H28N2O7 | 504.53 | Synthesis of peptides with Gly-Gly motifs. sigmaaldrich.comavantorsciences.com |

| Fmoc-Ile-(Dmb)Gly-OH | C32H36N2O7 | 560.64 | General building block for complex peptides. chemimpex.com |

| Fmoc-Val-(Dmb)Gly-OH | C31H34N2O7 | 546.61 | Synthesis of bioactive peptides. netascientific.com |

This table is populated with data from multiple sources. netascientific.comsigmaaldrich.comnih.govavantorsciences.comchemimpex.com

Research in Molecular Biology and Neuroscience

The applications of Fmoc-(Dmb)Gly-OH extend into the realms of molecular biology and neuroscience, where synthetic peptides are invaluable research tools.

Understanding protein-protein interactions is fundamental to deciphering cellular processes. Synthetic peptides created using building blocks like Fmoc-(Dmb)Gly-OH can mimic specific regions of natural proteins. These synthetic peptides are then used in various assays to study binding affinities and the dynamics of protein interactions.

The Dmb group's ability to improve the synthesis of "difficult" or aggregation-prone peptide sequences is particularly beneficial in this area. sigmaaldrich.compeptide.comresearchgate.net This allows researchers to access a wider range of peptide sequences that are crucial for studying protein structure-function relationships. smolecule.com For example, the synthesis of peptides related to the protein nucleolin, which is involved in various cellular processes, was made possible through the use of a Gly-(Dmb)Gly dipeptide. sigmaaldrich.comavantorsciences.com

Neuropeptides are signaling molecules in the nervous system that are involved in a wide range of physiological and pathological processes. The chemical synthesis of neuropeptides is essential for studying their roles in neurological pathways and for investigating potential treatments for neurodegenerative diseases. chemimpex.com

Fmoc-(Dmb)Gly-OH and related compounds are used in the synthesis of these neuropeptides. chemimpex.com The ability to synthesize complex and potentially aggregation-prone neuropeptide sequences with high fidelity is critical for obtaining biologically active molecules for research.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Machine Learning in Peptide Synthesis

The synthesis of peptides, especially complex sequences, often faces challenges such as aggregation and inefficient coupling or deprotection steps. Fmoc-(Dmb)Gly-OH, by disrupting peptide backbone hydrogen bonding and preventing aggregation sigmaaldrich.compeptide.comsigmaaldrich.com, offers a solution to these issues. Its inherent stabilizing properties make it an ideal candidate for integration into automated flow chemistry platforms. Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and potentially higher throughput chemrxiv.orgnih.gov.

Furthermore, the application of machine learning (ML) and deep learning (DL) is revolutionizing peptide synthesis optimization. Studies have demonstrated the use of DL models trained on UV-vis deprotection traces to predict synthesis outcomes and minimize aggregation events in fast-flow peptide synthesis nih.govacs.orgmit.edu. Specifically, ML algorithms have been employed to optimize Fmoc-deprotection efficiency and reduce aspartimide formation in flow systems chemrxiv.org. While the predictive accuracy for Fmoc-(DMB)Gly–OH building blocks may require further refinement compared to other derivatives like pseudoprolines acs.org, the fundamental benefits of Dmb-protected amino acids make them prime candidates for such ML-driven optimization strategies. Future research will likely focus on developing more robust ML models capable of accurately predicting and optimizing the synthesis of peptides incorporating Fmoc-(Dmb)Gly-OH within continuous flow environments, thereby enhancing efficiency and reproducibility.

Sustainable Peptide Synthesis Approaches

The chemical synthesis of peptides, particularly Solid-Phase Peptide Synthesis (SPPS), is known for its high Process Mass Intensity (PMI) and significant solvent waste generation researchgate.net. This necessitates the development of more sustainable and environmentally friendly methodologies. Fmoc-(Dmb)Gly-OH contributes to this goal in several ways. Firstly, the preparation of Dmb-based protecting groups does not involve phosgene (B1210022) derivatives, which are hazardous and toxic, positioning them as potentially "greener" alternatives to carbamate-based protecting groups csic.es.

Secondly, the integration of Fmoc-(Dmb)Gly-OH into flow chemistry setups, as discussed in Section 7.1, inherently supports sustainability by enabling better solvent management and potentially the use of recyclable solvent systems chemrxiv.org. The ability of Dmb derivatives to improve synthetic yields and reduce side reactions can also lead to less purification effort and waste. Future research will likely explore novel Dmb-based strategies that further minimize reagent excess, reduce reliance on hazardous solvents, and enhance atom economy, aligning with the principles of green chemistry in large-scale peptide manufacturing.

Development of Novel Dmb-based Derivatives

While Fmoc-(Dmb)Gly-OH and related Dmb-containing dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) are already valuable tools, challenges such as the difficulty in direct peptide coupling to (Dmb)Gly residues persist peptide.compeptide.com. This presents an opportunity for the development of novel Dmb-based derivatives or improved coupling strategies. Research into Dmb and related protecting groups like Hmb and Tmb highlights their utility in overcoming aggregation and improving peptide synthesis efficiency sigmaaldrich.compeptide.comsigmaaldrich.compeptide.compeptide.comiris-biotech.de.

Future directions may involve designing new Dmb-based protecting groups with enhanced coupling kinetics, improved solubility profiles, or orthogonal deprotection strategies. Investigating modifications to the Dmb structure itself or exploring synergistic combinations with other protecting groups could lead to a new generation of amino acid building blocks that offer even greater control and efficiency in complex peptide synthesis. The goal would be to retain the beneficial properties of Dmb while mitigating its current limitations.

Expanding Applications beyond Standard Peptide Synthesis

The benefits of Fmoc-(Dmb)Gly-OH extend beyond the synthesis of linear peptides. Its ability to enhance peptide solubility, prevent aggregation, and facilitate efficient coupling makes it a powerful tool for constructing more complex peptide architectures. Specifically, its applications are being explored in several advanced areas:

Bioconjugation: Fmoc-(Dmb)Gly-OH can be utilized in bioconjugation processes, enabling the attachment of peptides to other biomolecules such as proteins or nanoparticles. This is crucial for developing targeted drug delivery systems, diagnostic agents, and novel therapeutic conjugates chemimpex.com.

Diagnostics: The compound's role in creating specific peptide probes is valuable for diagnostic assays, aiding in the detection of biomarkers and improving the accuracy of disease diagnostics chemimpex.com.

Neuroscience Research: Fmoc-(Dmb)Gly-OH is employed in the synthesis of neuropeptides, which are vital for understanding neurological pathways and for developing potential treatments for neurodegenerative diseases chemimpex.com.

Peptidomimetics and Materials Science: The improved solubility and stability imparted by Dmb derivatives can facilitate the synthesis of complex peptidomimetics with altered biological activities or unique material properties. The successful synthesis of transmembrane peptides using Dmb-protected amino acids sigmaaldrich.compeptide.com suggests potential applications in biomaterials and peptide-based functional materials.

The ongoing exploration of these diverse applications underscores the versatility of Fmoc-(Dmb)Gly-OH and its potential to drive innovation across various scientific disciplines.

Table 1: Comparative Deprotection Efficiency of Dmb-Protected Amino Acids

| Deprotection Reagent | Efficiency (%) | Notes |

| 2% Hydrazine hydrate (B1144303) in DMF | 75 | Outperformed hydroxylamine (B1172632) in terms of efficiency csic.es. |

| 2% Hydroxylamine in DMF | 47 | Shorter reaction times are noted for both reagents csic.es. |

Compound Table:

Fmoc-(Dmb)Gly-OH

Dmb (2,4-Dimethoxybenzyl group)

Fmoc (9-Fluorenylmethyloxycarbonyl group)

Hmb (Hydroxymethylbenzyl group)

Tmb (Trimethylbenzyl group)

Fmoc-Gly-OH

Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Fmoc-(FmocHmb)Gly-OH

Dmb-peptides

Hmb-amino acids

Dmb-dipeptides

(Dmb)Gly

(Hmb)Gly

(Tmob)Gly

Q & A

Basic Research Questions

What is the primary role of Fmoc-(Dmb)Gly-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-(Dmb)Gly-OH is a dipeptide derivative designed to mitigate chain aggregation during SPPS, particularly in sequences with repetitive Gly-Gly motifs. The Dmb (2,4-dimethoxybenzyl) group acts as a temporary "pseudoproline" modification, disrupting secondary structure formation and improving solubility. This enables the synthesis of hydrophobic or amyloidogenic peptides that are prone to aggregation. After cleavage with trifluoroacetic acid (TFA), the native glycine residue is regenerated .

Methodological Tip : Incorporate Fmoc-(Dmb)Gly-OH using standard coupling reagents (e.g., PyBOP/DIPEA) at equimolar ratios. Post-coupling, deprotect with 20% piperidine in DMF to expose the glycine secondary amine for subsequent acylation .

How should Fmoc-(Dmb)Gly-OH be stored and prepared for experimental use?

- Storage : Store lyophilized powder at -20°C (stable for 1 month) or -80°C (stable for 6 months). Solutions in DMSO (100 mg/mL, ~170 mM) should be aliquoted to avoid freeze-thaw cycles .

- Solubilization : For improved dissolution, heat to 37°C with brief sonication (5–10 min). Avoid aqueous buffers unless diluted to working concentrations (<1% DMSO) to prevent precipitation .

Experimental Note : Pre-warm DMSO to 37°C before reconstitution to minimize solvent viscosity issues .

Advanced Research Questions

How does Fmoc-(Dmb)Gly-OH prevent aspartimide formation in Asp-Gly sequences?

Aspartimide formation, a common side reaction in SPPS, occurs via cyclization of Asp residues adjacent to glycine. Fmoc-(Dmb)Gly-OH sterically hinders this process by introducing the Dmb group, which blocks the nucleophilic attack of the glycine amine on the aspartyl carbonyl. Bayer et al. demonstrated its efficacy in synthesizing a 64-residue transmembrane peptide with <2% aspartimide byproducts when using Fmoc-Asp(OtBu)-(Dmb)Gly-OH .

Optimization Strategy : Replace Asp-Gly motifs with Fmoc-Asp(OtBu)-(Dmb)Gly-OH during SPPS. Use 0.4 M amino acid solutions and 0.19 M activators (e.g., HATU) in automated flow chemistry systems to further suppress side reactions .

What are the advantages of Fmoc-(Dmb)Gly-OH over (Hmb)Gly derivatives in post-synthesis modifications?

Unlike (Hmb)Gly, the Dmb group lacks hydroxyl functionality, eliminating side reactions during post-synthetic acylation or phosphorylation. For example, in the synthesis of ubiquitin probes, Fmoc-(Dmb)Gly-OH enabled direct acylation of the glycine residue with PyBrOP or pre-formed amino acid fluorides without requiring additional deprotection steps. This simplifies workflows for introducing fluorescent tags or biotinylation .

Application Example : After SPPS, treat the resin-bound peptide with TFA to remove the Dmb group, then proceed with on-resin phosphorylation using standard protocols .

How can Fmoc-(Dmb)Gly-OH improve the synthesis of thioester peptides via the N-acylurea approach?

In thioester synthesis, branching side products often arise from premature Dbz group activation. Using Fmoc-(Dmb)Gly-OH at the C-terminal position reduces branching by stabilizing the glycine residue during coupling. RP-HPLC analysis showed a 90% reduction in undesired products (e.g., m/z 1969.1 → 1060.4) compared to unprotected glycine .

Analytical Validation : Monitor coupling efficiency with the Kaiser test and confirm product purity via MALDI-TOF MS. Optimize ligation conditions at 25°C (vs. 37°C) to minimize side reactions .

What experimental conditions maximize Fmoc-(Dmb)Gly-OH coupling efficiency in automated flow synthesis?

In automated flow systems (e.g., ChemMatrix RINK amide resin):

- Temperature : 90°C

- Flow rate : 40 mL/min

- Reagents : 0.2 M Fmoc-(Dmb)Gly-OH, 0.19 M HATU, 20% piperidine in DMF.

Adding 0.1% formic acid to the coupling buffer minimizes aspartimide formation while maintaining high yields (>85%) .

Data Insight : Under these conditions, the synthesis of peptide NN92 achieved >95% purity, as validated by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.